molecular formula C12H13NO3 B2928638 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 4490-74-8

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2928638
CAS No.: 4490-74-8
M. Wt: 219.24
InChI Key: BVOZNWIHPNVREJ-UHFFFAOYSA-N
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Description

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : New synthesis techniques for isoindole-1,3-diones and their derivatives have been developed. For example, 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione and its analogs have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Struga et al., 2007).
  • Molecular Structure : Investigations into the molecular and crystal structures of such compounds, including the study of hydrogen bonds and electrostatic interactions, provide insights into their physical and chemical properties (Struga et al., 2007).

Derivative Synthesis

  • Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : Research has led to the development of new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showing the compound's potential as a precursor for various organic compounds (Tan et al., 2016).

Application in Asymmetric Hydrogenation

  • Catalysis : The compound has been studied in the context of asymmetric hydrogenation, highlighting its potential role in enantioselective synthesis. This application is significant in the field of chiral chemistry and pharmaceutical synthesis (Toukoniitty et al., 2004).

NMR Spectroscopy Analysis

  • Structural Characterization : Advanced NMR spectroscopy techniques have been used to characterize and confirm the structures of isoindoline-1,3-dione derivatives, enhancing our understanding of these molecules (Dioukhane et al., 2021).

Drug Delivery Research

  • Prodrug Development : Studies have investigated the use of isoindole dione derivatives in the development of prodrugs for targeting specific tissues, such as hypoxic tissues. This research is crucial in the field of targeted drug delivery (Jaffar et al., 1999).

Antitumor Activity

  • Cytostatic Agents : Derivatives of 2-hydroxy-1H-isoindole-1,3-diones have been synthesized and evaluated for their antitumor properties, offering potential insights into new cancer treatments (Chan et al., 1987).

Properties

IUPAC Name

2-(1-hydroxy-2-methylpropan-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOZNWIHPNVREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4490-74-8
Record name 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-2-methyl-1-propanol (4.46 g, 50 mmol) and phthalic anhydride (7.41 g, 50 mmol) were heated at 170° C. for 30 minutes. Icewater was added to the cooled reaction mixture and then the mixture was extracted three times with DCM. Organic phase was dried over Na2SO4, filtered and evaporated to dryness. Crude product was purified by CombiFlash (column: silica, eluent: 0-10% MeOH in DCM) to obtain 3.611 g (33%) of the title compound. LC-MS: M+1=220.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step One
Yield
33%

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